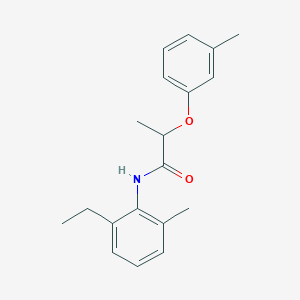![molecular formula C22H24N4O5 B250157 2-(3,5-dimethylphenoxy)-N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B250157.png)
2-(3,5-dimethylphenoxy)-N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] is a complex organic compound characterized by the presence of an oxadiazole ring and two acetamide groups linked to dimethylphenoxy moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide] typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of Acetamide Groups: The acetamide groups are introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with the amine groups.
Linking Dimethylphenoxy Moieties: The final step involves the reaction of the oxadiazole-acetamide intermediate with 3,5-dimethylphenol under conditions that promote ether formation, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Propiedades
Fórmula molecular |
C22H24N4O5 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C22H24N4O5/c1-13-5-14(2)8-17(7-13)29-11-19(27)23-21-22(26-31-25-21)24-20(28)12-30-18-9-15(3)6-16(4)10-18/h5-10H,11-12H2,1-4H3,(H,23,25,27)(H,24,26,28) |
Clave InChI |
HLVNITAIGASJBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2NC(=O)COC3=CC(=CC(=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B250075.png)
![N-benzyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B250077.png)
![N-(tert-butyl)-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B250078.png)
![2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B250079.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)

![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)
